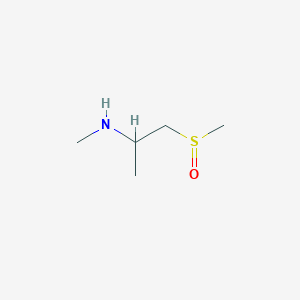

(1-Methanesulfinylpropan-2-yl)(methyl)amine

Descripción general

Descripción

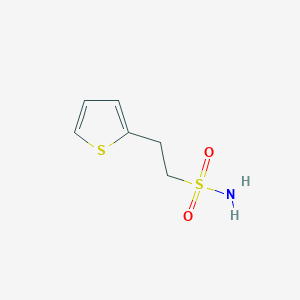

“(1-Methanesulfinylpropan-2-yl)(methyl)amine” is a chemical compound with the molecular formula C5H13NOS . It has a molecular weight of 135.23 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon chain (propane) with a methanesulfinyl group and a methylamine group attached . The InChI code for this compound is 1S/C5H13NO2S/c1-5(6-2)4-9(3,7)8/h5-6H,4H2,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 135.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación

Amino Group Reactions

- Reactivity with Sulfhydryl Reagents : Methyl methanesulfonothioate (MMTS), a sulfhydryl reagent, shows reactions with amino groups, producing methylsulfenamide of the amine. This suggests caution when using MMTS in the presence of amines to avoid undesired products (Kluger & Tsui, 1980).

Particle Formation and Atmospheric Chemistry

- New Particle Formation Enhanced by Amines : Amines, including (1-Methanesulfinylpropan-2-yl)(methyl)amine, significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF) in the atmosphere, crucial for understanding atmospheric chemistry (Shen et al., 2019).

Organic Synthesis

- Stereospecific Substitutions : Optically pure 1-(pyridinyl)ethyl methanesulfonates undergo stereospecific substitutions with various amines, including this compound, which is important for the synthesis of chiral nonracemic amines (Uenishi et al., 2004).

Catalysis

- Cationic Iridium(I) Complexes in Catalysis : The cationic Ir(I) complex catalyzes hydroamination of amines, including this compound, demonstrating its application in catalysis (Field et al., 2003).

Environmental Studies

- Impact on Particle Formation in Different Temperatures : this compound's role in particle formation from MSA and amines/ammonia is temperature-dependent, which is vital for understanding environmental processes (Chen & Finlayson‐Pitts, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “(1-methanesulfonylpropan-2-yl)(methyl)amine”, indicates that it is an extremely flammable gas and contains gas under pressure. It may cause skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N-methyl-1-methylsulfinylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(6-2)4-8(3)7/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNTVHZOBSEOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)

![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)